![molecular formula C14H13N3O3 B6423351 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole CAS No. 312913-67-0](/img/structure/B6423351.png)
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole
Overview
Description
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a furan ring, a pyrazole ring, and a nitrophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been identified as potential therapeutics targeting iron acquisition in mycobacterial species . They interact with a protein target known as MbtI from Mycobacterium tuberculosis .
Mode of Action
Similar compounds have been found to interfere with iron homeostasis in mycobacteria . They achieve this by inhibiting the salicylate synthase MbtI, an enzyme that catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), which ensure the supply of iron in Mycobacterium tuberculosis .
Biochemical Pathways
The compound likely affects the biochemical pathways related to iron acquisition in mycobacteria . By inhibiting the salicylate synthase MbtI, it disrupts the production of siderophores that are essential for the bacteria to acquire iron . This metal acts as a cofactor in a variety of processes that allow the establishment and maintenance of the infection in the host .
Result of Action
By inference from similar compounds, it can be suggested that the compound’s action could lead to a disruption in the iron homeostasis of mycobacteria, thereby inhibiting their growth and proliferation .
Biochemical Analysis
Biochemical Properties
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s nitrophenyl group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition . Additionally, the furan ring can engage in π-π interactions with aromatic amino acids in proteins, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to modulate cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as changes in cell proliferation, apoptosis, and differentiation. Furthermore, the compound’s impact on cellular metabolism includes alterations in the levels of key metabolites and shifts in metabolic fluxes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, through covalent and non-covalent interactions. The nitrophenyl group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These interactions collectively contribute to the compound’s biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy and potency. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods . In vivo studies indicate that it undergoes metabolic degradation, leading to the formation of various metabolites . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic profiles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its biochemical effects without causing significant adverse reactions . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of dosage optimization in therapeutic applications. Additionally, the compound’s efficacy in modulating specific biochemical pathways is dose-dependent, with higher doses leading to more pronounced effects.
Preparation Methods
The synthesis of 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of furan derivatives with hydrazine and nitrophenyl compounds. One common method includes the cyclization of 1-(4-nitrophenyl)-3-(furan-2-yl)prop-2-en-1-one with hydrazine hydrate under reflux conditions. The reaction is carried out in ethanol as a solvent, and the product is purified by recrystallization .
Chemical Reactions Analysis
5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. Studies have shown that 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole demonstrates effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial cell membranes and enzymatic systems, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Properties
Pyrazole derivatives are also recognized for their anti-inflammatory effects. The compound has been tested in vitro for its ability to reduce pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. This property is particularly relevant in conditions such as arthritis and other autoimmune disorders .
Anticancer Potential
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through the activation of specific pathways. Further research is necessary to fully elucidate its mechanism of action and therapeutic potential against different cancer types .
Agricultural Applications
Fungicidal Activity
Recent investigations have highlighted the fungicidal properties of this compound. It has shown efficacy against several fungal pathogens affecting crops, suggesting its potential as a natural pesticide. The compound's mode of action involves disrupting fungal cell wall synthesis, which could lead to reduced crop losses and improved agricultural productivity .
Herbicidal Properties
In addition to fungicidal activity, the compound has been evaluated for its herbicidal effects. Studies indicate that it can inhibit the growth of certain weed species, making it a candidate for inclusion in herbicide formulations. This application could contribute to sustainable agricultural practices by providing an alternative to synthetic herbicides .
Materials Science
Polymer Chemistry
The unique properties of this compound make it a valuable building block in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability. Research into developing new polymer composites using this compound is ongoing, with promising results indicating improved performance characteristics for various applications .
Summary of Findings
Comparison with Similar Compounds
Similar compounds include other furan and pyrazole derivatives, such as:
5-(4-nitrophenyl)furan-2-carbaldehyde: This compound shares the furan and nitrophenyl groups but lacks the pyrazole ring.
3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole: This compound lacks the furan ring but has similar structural features.
2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound contains both furan and nitrophenyl groups and has shown antimicrobial activity.
Biological Activity
The compound 5-(furan-2-yl)-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their roles in medicinal chemistry, exhibiting properties such as anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound is characterized by a furan ring and a nitrophenyl group, contributing to its unique reactivity and biological properties. The compound's molecular formula is , with a molecular weight of approximately 272.26 g/mol.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazoles exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their Minimum Inhibitory Concentration (MIC) against various pathogens. The results indicate that these compounds can effectively inhibit bacterial growth, with MIC values as low as 0.22 μg/mL for the most active derivatives .
Pathogen | MIC (μg/mL) | MBC (μg/mL) |
---|---|---|
Staphylococcus aureus | 0.25 | 0.50 |
Escherichia coli | 0.30 | 0.60 |
Pseudomonas aeruginosa | 0.40 | 0.80 |
Antioxidant and Anti-inflammatory Properties
Molecular docking studies have indicated that pyrazole derivatives possess antioxidant and anti-inflammatory activities. The presence of nitro groups enhances these properties by facilitating interactions with reactive oxygen species (ROS) and inflammatory mediators . These compounds have shown potential in reducing oxidative stress in cellular models.
Anticancer Activity
The anticancer potential of pyrazole derivatives has also been explored. Compounds like this compound have been reported to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and inhibition of cell proliferation . Studies have shown that these compounds can effectively decrease the viability of cancer cells at low concentrations.
Case Studies
Several case studies highlight the effectiveness of pyrazole derivatives in clinical settings:
- Study on Antimicrobial Efficacy : A study evaluated a series of pyrazole derivatives against drug-resistant bacterial strains. The findings revealed that modifications on the phenyl ring significantly enhanced antimicrobial activity.
- Anticancer Activity Assessment : In vitro studies demonstrated that certain pyrazole derivatives could inhibit tumor growth in human cancer cell lines by inducing cell cycle arrest and apoptosis.
- Inflammation Model : Animal models treated with pyrazole compounds showed reduced inflammation markers compared to control groups, indicating their therapeutic potential in inflammatory diseases.
Properties
IUPAC Name |
3-(furan-2-yl)-5-methyl-2-(4-nitrophenyl)-3,4-dihydropyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-10-9-13(14-3-2-8-20-14)16(15-10)11-4-6-12(7-5-11)17(18)19/h2-8,13H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIYWLDEOSHKTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)C2=CC=CO2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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